methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate
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Overview
Description
Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a diazinane ring, a benzoate ester, and a prop-2-ynoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5Z)-5-(2-{[4-(benzyloxy)-3-methoxybenzyl]oxy}benzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
- Methyl 4-[(5Z)-5-(4-{[4-(benzyloxy)-3-ethoxybenzyl]oxy}-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
Uniqueness
Properties
IUPAC Name |
methyl 4-[(5Z)-2,4,6-trioxo-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinan-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-3-11-30-17-6-4-5-14(12-17)13-18-19(25)23-22(28)24(20(18)26)16-9-7-15(8-10-16)21(27)29-2/h1,4-10,12-13H,11H2,2H3,(H,23,25,28)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQTVCLYIUPSHH-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC#C)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC#C)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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